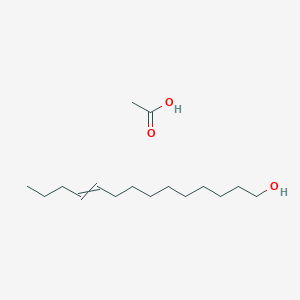
Acetic acid;tetradec-10-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;tetradec-10-en-1-ol, also known as 10-Tetradecen-1-ol acetate, is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.4082 g/mol . This compound is an ester formed from acetic acid and tetradec-10-en-1-ol. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid;tetradec-10-en-1-ol can be synthesized through the esterification reaction between acetic acid and tetradec-10-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
CH3COOH+C14H27OH→CH3COOC14H27+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often use continuous reactors to maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;tetradec-10-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Different esters or amides.
Applications De Recherche Scientifique
Acetic acid;tetradec-10-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in the study of pheromones and insect behavior.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of acetic acid;tetradec-10-en-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may act on olfactory receptors in insects, influencing their behavior. The ester group can also undergo hydrolysis to release acetic acid and tetradec-10-en-1-ol, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Tetradecen-1-ol acetate: Similar in structure but differs in the position of the double bond.
Tetradec-13-en-1-ol acetate: Another isomer with the double bond at a different position
Uniqueness
Acetic acid;tetradec-10-en-1-ol is unique due to its specific double bond position, which can influence its reactivity and interaction with biological systems. This uniqueness makes it valuable in applications where specific chemical properties are required.
Propriétés
Numéro CAS |
35153-17-4 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
acetic acid;tetradec-10-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,15H,2-3,6-14H2,1H3;1H3,(H,3,4) |
Clé InChI |
WKFGLEAFVCYZCC-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCCCCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


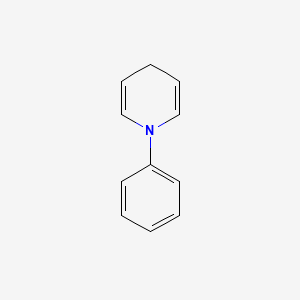

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
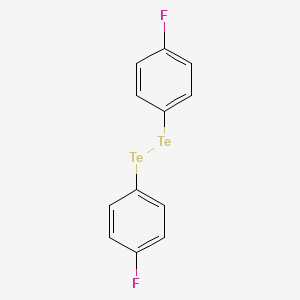
![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
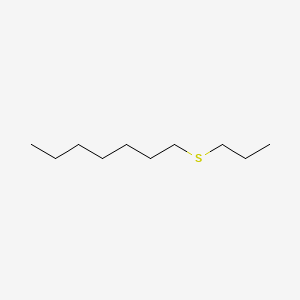
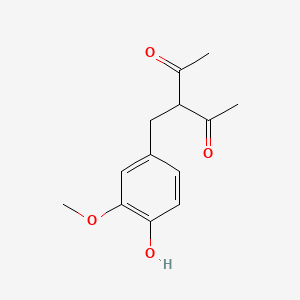
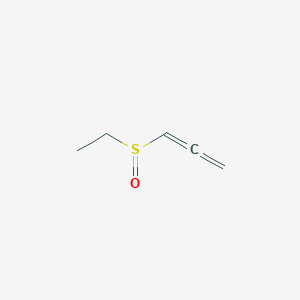
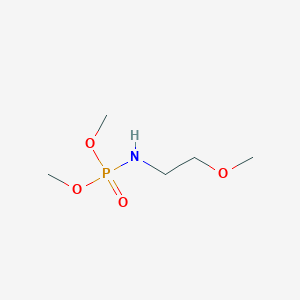
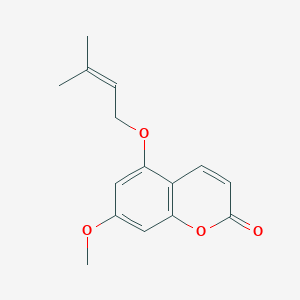
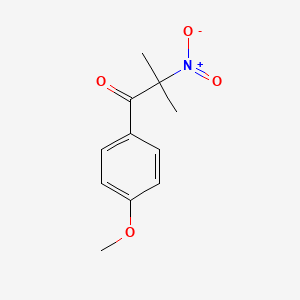
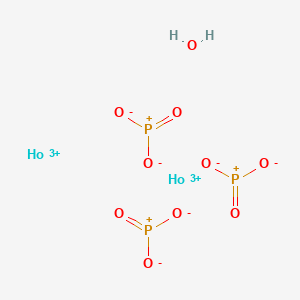

![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
